molecular formula C10H18O4S2 B12085687 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No.: B12085687
M. Wt: 266.4 g/mol
InChI Key: MYDRBZWRLXCTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is a synthetic organic compound with the molecular formula C10H18O4S2 and a molecular weight of 266.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system. It is primarily used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanesulfonate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18O4S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

InChI

InChI=1S/C10H18O4S2/c1-16(11,12)14-9-2-5-13-10(8-9)3-6-15-7-4-10/h9H,2-8H2,1H3

InChI Key

MYDRBZWRLXCTAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.